molecular formula C15H16ClNO4S B5323987 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B5323987
M. Wt: 341.8 g/mol
InChI Key: AATNFQAFAKGSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and anticonvulsant agents.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is its potent anticancer activity against a wide range of cancer cell lines. It also exhibits a favorable toxicity profile and low side effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. The development of new synthesis methods for this compound may also improve its efficacy and reduce its limitations. Additionally, the development of new formulations and drug delivery systems may improve the solubility and bioavailability of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer activity, anti-inflammatory and antioxidant properties, and a favorable toxicity profile. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. The development of new synthesis methods, formulations, and drug delivery systems may improve the efficacy and reduce the limitations of this compound.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-6-13(20-2)12(8-10)17-22(18,19)15-9-11(16)5-7-14(15)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATNFQAFAKGSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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